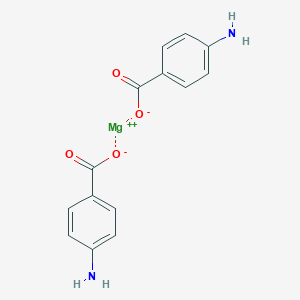

Magnesium 4-aminobenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14926-08-0 |

|---|---|

Molecular Formula |

C7H7MgNO2 |

Molecular Weight |

161.44 g/mol |

IUPAC Name |

magnesium;4-aminobenzoic acid |

InChI |

InChI=1S/C7H7NO2.Mg/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI Key |

SAFKRMISPOEGRV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Mg+2] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.[Mg] |

Other CAS No. |

14926-08-0 |

Origin of Product |

United States |

Synthetic Pathways and Preparation Methodologies

Synthesis from Magnesium Carbonate and 4-Aminobenzoic Acid

A primary and direct method for synthesizing magnesium 4-aminobenzoate (B8803810) involves the reaction of magnesium carbonate with 4-aminobenzoic acid. researchgate.netunigoa.ac.in This acid-base reaction typically takes place in an aqueous medium. The process involves dissolving 4-aminobenzoic acid in water, which can be aided by gentle heating. Subsequently, magnesium carbonate is introduced to the solution. The reaction proceeds with the evolution of carbon dioxide gas, leading to the formation of a clear solution, which upon standing, yields crystalline magnesium 4-aminobenzoate. psu.edu

The resulting product from this aqueous reaction is often a hydrated complex. researchgate.net Specifically, the reaction yields hexaaquamagnesium(II) 4-aminobenzoate dihydrate, formulated as Mg(H₂O)₆₂·2H₂O. researchgate.netunigoa.ac.in In this structure, the magnesium ion exists as a distinct hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where it is octahedrally coordinated by six water molecules. iitb.ac.inniscpr.res.inniscpr.res.in The 4-aminobenzoate anions (4-aba) are not directly bonded to the magnesium center but are present in the crystal lattice, balancing the charge of the complex cation and participating in an extensive network of hydrogen bonds. iitb.ac.inniscpr.res.inniscpr.res.in The presence of both coordinated and lattice water molecules is a key feature of the product obtained through this synthetic route. researchgate.net

| Reactants | Solvent | Key Reaction Condition | Product |

| Magnesium Carbonate (MgCO₃) | Water | Heating to dissolve reactants | Mg(H₂O)₆₂·2H₂O |

| 4-Aminobenzoic Acid (4-abaH) | Evolution of CO₂ |

Thermal analysis of the Mg(H₂O)₆₂·2H₂O complex reveals a multi-step decomposition process, beginning with the loss of lattice and coordinated water molecules at temperatures below 200°C, before the decomposition of the aminobenzoate ligand at higher temperatures. psu.eduniscpr.res.in

Preparation Utilizing Metal Precursors with Auxiliary Ligands (e.g., 1,10-Phenanthroline)

An alternative synthetic strategy involves the use of auxiliary ligands, such as 1,10-phenanthroline (B135089), to modify the coordination sphere of the magnesium ion and influence the supramolecular assembly of the resulting complex. researchgate.net This approach introduces a competing ligand that can coordinate to the metal center, thereby altering the final structure and properties of the this compound product.

In this methodology, a soluble magnesium salt (e.g., magnesium chloride) is reacted with 4-aminobenzoic acid in the presence of 1,10-phenanthroline. researchgate.net The reaction is typically carried out in a suitable solvent system that can dissolve all reactants. The introduction of 1,10-phenanthroline, a strong chelating agent, can lead to the formation of mixed-ligand complexes where both 4-aminobenzoate and the auxiliary ligand are part of the coordination environment. Research on related alkaline earth metal aminobenzoates has shown that the presence of 1,10-phenanthroline can lead to diverse structural outcomes, including monomeric, dimeric, or polymeric structures, often with intricate hydrogen-bonding networks. researchgate.net

| Components | Role |

| Magnesium Salt (e.g., MgCl₂) | Source of Magnesium(II) ion |

| 4-Aminobenzoic Acid | Primary Ligand |

| 1,10-Phenanthroline | Auxiliary Ligand |

| Solvent | Reaction Medium |

The stoichiometry of the reactants, particularly the ratio of the primary ligand to the auxiliary ligand, is a critical parameter that can be adjusted to target specific structural motifs.

Optimization of Synthetic Conditions for Targeted Structural Forms

The structural form of this compound can be precisely controlled by optimizing various synthetic conditions. These parameters influence the nucleation and growth of the crystals, leading to different hydrated forms or coordination polymers.

Key parameters that can be optimized include:

Solvent System: The choice of solvent (e.g., water, ethanol, or mixed solvents) affects the solubility of the reactants and the stability of the resulting complex. Non-aqueous or mixed-solvent systems can favor the direct coordination of the 4-aminobenzoate ligand to the magnesium ion by reducing the competition from water molecules.

pH of the Reaction Mixture: The pH influences the protonation state of both the amino and carboxylate groups of 4-aminobenzoic acid, which in turn affects its coordination behavior. Adjusting the pH can promote or inhibit the formation of certain structural arrangements. iitb.ac.inniscpr.res.inniscpr.res.in

Temperature: Temperature can affect reaction kinetics and the thermodynamic stability of different crystalline phases. Controlled temperature profiles, including slow cooling or hydrothermal conditions, can be employed to obtain well-defined single crystals of a desired polymorph.

Reactant Ratio: Varying the molar ratio of the magnesium salt to 4-aminobenzoic acid can influence the final structure, particularly in the formation of polymeric species.

Research has shown that for magnesium carboxylate complexes, the final product is often a hydrated species where the carboxylate anion is not directly coordinated to the metal center, as seen in Mg(H₂O)₆₂·2H₂O. researchgate.netpsu.eduresearchgate.net Achieving a structure where the 4-aminobenzoate ligand directly binds to the magnesium requires synthetic conditions that can displace the strongly coordinated water molecules from the magnesium ion's primary coordination sphere. This might involve using anhydrous reactants, non-coordinating solvents, or high temperatures to drive off water.

| Parameter | Effect on Structural Form | Example Finding |

| Solvent | Influences ligand coordination | Aqueous synthesis often yields hydrated complexes with uncoordinated aminobenzoate. researchgate.net |

| Temperature | Affects stability and water loss | Thermal studies show distinct temperature ranges for the loss of lattice and coordinated water. niscpr.res.in |

| pH | Alters ligand protonation state | Affects the coordination mode of the aminobenzoate ligand. iitb.ac.in |

| Auxiliary Ligands | Modifies coordination sphere | Can lead to mixed-ligand complexes with different structural dimensions. researchgate.net |

By carefully manipulating these conditions, chemists can target specific structural forms of this compound, from simple hydrated salts to more complex coordination polymers with tailored properties.

Spectroscopic Investigations of Magnesium 4 Aminobenzoate

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for elucidating the coordination environment of the carboxylate group and identifying the presence of water molecules in different states.

The coordination mode of a carboxylate ligand to a metal ion can often be determined by analyzing the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛ - νₛ) is particularly informative.

In magnesium 4-aminobenzoate (B8803810), the 4-aminobenzoate anion is not directly coordinated to the Mg²⁺ ion but is held in the crystal lattice by electrostatic forces and hydrogen bonds. researchgate.net This ionic interaction is distinct from monodentate or bidentate coordination. For an ionic carboxylate, the negative charge is delocalized, resulting in two equivalent C-O bonds. This leads to characteristic absorption bands for the asymmetric and symmetric stretches. 911metallurgist.com

The IR spectrum of an ionic 4-aminobenzoate, such as in sodium 4-aminobenzoate, shows the asymmetric stretch (νₐₛ(COO⁻)) in the range of 1540-1650 cm⁻¹ and the symmetric stretch (νₛ(COO⁻)) between 1360-1450 cm⁻¹. 911metallurgist.comresearchgate.net The separation (Δν) for ionic carboxylates is typically less than that observed for monodentate complexes. For instance, in sodium o-aminobenzoate, the Δν value is approximately 140 cm⁻¹, indicative of the ionic nature of the interaction. researchgate.net A similar spectral characteristic is expected for magnesium 4-aminobenzoate due to the absence of direct coordination.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Coordination Environment |

|---|---|---|

| Asymmetric Stretch (νₐₛ(COO⁻)) | 1540-1650 | Ionic interaction, as seen in [Mg(H₂O)₆]²⁺ with 4-aminobenzoate counter-ions. |

| Symmetric Stretch (νₛ(COO⁻)) | 1360-1450 |

The specific hydrated form of the compound, hexaaquamagnesium(II) di(4-aminobenzoate) dihydrate, contains two types of water molecules: those directly coordinated to the magnesium ion and those incorporated into the crystal lattice. researchgate.net IR spectroscopy can distinguish between these.

Coordinated Water: Water molecules coordinated to a metal cation, as in the [Mg(H₂O)₆]²⁺ ion, exhibit characteristic vibrational modes, including rocking or wagging bands, typically found in the 840-810 cm⁻¹ region. researchgate.net The O-H stretching bands for coordinated water are also present, usually seen as broad absorptions in the 3500-3100 cm⁻¹ range. researchgate.net

Lattice Water: Lattice water molecules are held in the structure by hydrogen bonds and are generally less constrained than coordinated water. Their presence also contributes to the broad O-H stretching band in the high-frequency region of the spectrum.

The complex [Mg(H₂O)₆]²⁺ forms a stable, centrosymmetric octahedral unit where all six coordination sites on the magnesium ion are occupied by water molecules. researchgate.netmdpi.com The presence of these coordinated waters, along with the additional two lattice water molecules, results in a complex and broad absorption pattern in the O-H stretching region of the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound in solution is dominated by the absorptions of the 4-aminobenzoate anion, as the Mg²⁺ ion does not have d-d electronic transitions in the UV-Vis range. The spectrum of the 4-aminobenzoic acid (PABA) ligand shows characteristic absorption maxima resulting from π-π* and n-π* transitions within the aromatic ring and its substituents.

In aqueous solution, PABA displays absorption maxima at approximately 266 nm. nih.gov Other sources report maxima at 194 nm, 226 nm, and 278 nm. sielc.com These transitions are attributed to the electronic excitations within the benzene (B151609) ring and the carboxyl and amino functional groups. Upon formation of the magnesium salt, where the carboxyl group is deprotonated, the spectrum is expected to be very similar to that of the 4-aminobenzoate anion. nih.gov

| Compound | Absorption Maxima (λₘₐₓ) | Associated Transitions |

|---|---|---|

| 4-Aminobenzoic Acid | ~194 nm, 226 nm, 278 nm sielc.com | π → π* and n → π* transitions of the aromatic system and substituents. |

| This compound | Expected to be similar to the 4-aminobenzoate anion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of the hydrogen and carbon atoms within the 4-aminobenzoate anion. As the interaction with magnesium is ionic, the NMR spectra are expected to be similar to those of other 4-aminobenzoate salts, such as alkali metal salts. researchgate.net

In the ¹H NMR spectrum, the aromatic protons of the 4-aminobenzoate ligand typically appear as two doublets, characteristic of a para-substituted benzene ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylate group (-COO⁻). For 4-aminobenzoic acid in DMSO-d₆, the aromatic protons are found at approximately 7.6 (d, 2H) and 6.5 (d, 2H) ppm, with the amine protons appearing as a broad signal around 5.8 ppm. rsc.org Upon formation of the carboxylate salt, a slight upfield shift of the aromatic protons may be observed due to the increased electron density from the deprotonated carboxyl group.

| Proton Environment (in 4-aminobenzoate) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|

| Aromatic C-H (ortho to -COO⁻) | ~7.6 |

| Aromatic C-H (ortho to -NH₂) | ~6.5 |

| Amine (-NH₂) | ~5.8 (broad) |

The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-aminobenzoic acid in DMSO-d₆, the carboxyl carbon resonates at approximately 167.9 ppm. rsc.org The aromatic carbons exhibit distinct signals, with the carbon attached to the amino group (C-NH₂) appearing around 153.5 ppm and the carbon attached to the carboxyl group (C-COOH) around 117.3 ppm. rsc.org The remaining aromatic carbons appear at approximately 131.7 ppm and 113.0 ppm. rsc.org Similar to the ¹H NMR, the chemical shifts for this compound are expected to closely resemble those of the free 4-aminobenzoate anion. researchgate.netnih.gov

| Carbon Environment (in 4-aminobenzoate) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|

| Carboxylate (-COO⁻) | ~168 |

| Aromatic C-NH₂ | ~153 |

| Aromatic C-H (ortho to -NH₂) | ~113 |

| Aromatic C-H (ortho to -COO⁻) | ~132 |

| Aromatic C-COO⁻ | ~117 |

Magnesium-25 (25Mg) NMR for Solvation Structure Elucidation

Magnesium-25 Nuclear Magnetic Resonance (25Mg NMR) spectroscopy is a specialized technique that provides valuable insights into the local environment of magnesium ions in solution and solid states. Despite its potential, 25Mg remains a challenging nucleus to study due to its low natural abundance (10.00%) and quadrupolar nature (spin I = 5/2), which often results in broad spectral lines. lbl.govhuji.ac.il However, with the advent of high-field NMR spectrometers, the sensitivity and resolution of 25Mg NMR have significantly improved, enabling more detailed structural and dynamic studies of magnesium-containing compounds. rsc.org

In the context of this compound, 25Mg NMR can be employed to probe the solvation structure of the Mg²⁺ ion. The chemical shift (δ) of the 25Mg nucleus is highly sensitive to its coordination environment, including the number and type of ligands, the symmetry of the coordination sphere, and the nature of the solvent. huji.ac.il By measuring the 25Mg chemical shift, researchers can gain information about the direct interaction between the magnesium ion and the 4-aminobenzoate ligands, as well as any solvent molecules that are part of the primary solvation shell.

For instance, a change in the 25Mg chemical shift upon dissolution of this compound in a particular solvent can indicate the extent of ion pairing versus solvent separation. A significant upfield or downfield shift compared to the solvated Mg²⁺ ion in the absence of the 4-aminobenzoate ligand would suggest direct coordination of the carboxylate or amine groups to the magnesium center.

Furthermore, the linewidth of the 25Mg NMR signal is influenced by the symmetry of the magnesium ion's environment and the dynamics of ligand exchange. A narrow linewidth is typically observed in highly symmetrical environments, such as a perfectly octahedral or tetrahedral coordination sphere. Conversely, a broader line suggests a less symmetrical environment or dynamic processes, such as the rapid exchange of ligands between the coordinated and free states. lbl.govhuji.ac.il

Relaxation rate measurements (T₁ and T₂) of the 25Mg nucleus can provide quantitative information on the molecular dynamics and the binding of ligands. huji.ac.ilnih.gov By analyzing the relaxation data, it is possible to determine the rotational correlation times and to probe the strength of the interaction between the magnesium ion and its surrounding ligands. nih.gov In the case of this compound, these measurements could elucidate the dynamics of the 4-aminobenzoate ligands around the magnesium center.

| Coordination Environment | Typical 25Mg Chemical Shift (ppm) | Typical Linewidth (Hz) | Coordination Number |

|---|---|---|---|

| Hexa-aqua complex [Mg(H₂O)₆]²⁺ | 0 | 10-50 | 6 |

| Tetrahedral coordination with organic ligands | 20-60 | 50-200 | 4 |

| Octahedral coordination with mixed ligands | -10 to 20 | 100-500 | 6 |

Other Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For the structural elucidation of this compound, electrospray ionization mass spectrometry (ESI-MS) is a particularly suitable technique. ESI is a soft ionization method that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for the analysis of metal-ligand complexes. acs.orguvic.carsc.org

In a typical ESI-MS experiment of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a peak corresponding to the intact molecular ion, likely as a singly charged species such as [Mg(C₇H₆NO₂)₂ + H]⁺ or a doubly charged species like [Mg(C₇H₆NO₂)]²⁺. The isotopic pattern of magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) would be reflected in the observed peaks, providing a characteristic signature for magnesium-containing ions.

Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of the complex. In an MS/MS experiment, a specific ion (a precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides valuable information about the connectivity and bonding within the complex.

For this compound, the fragmentation of the molecular ion could involve the loss of a 4-aminobenzoate ligand, the decarboxylation of the ligand, or the fragmentation of the aromatic ring. The observed fragmentation pathways can help to confirm the structure of the complex and provide insights into the strength of the metal-ligand bond.

The table below presents a hypothetical fragmentation pattern for this compound that could be observed in an ESI-MS/MS experiment. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²⁴Mg).

| Precursor Ion (m/z) | Proposed Structure | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

|---|---|---|---|

| 296.1 | [Mg(C₇H₆NO₂)₂]⁺ | 160.0 | [Mg(C₇H₆NO₂)]⁺ (Loss of C₇H₆NO₂) |

| 296.1 | [Mg(C₇H₆NO₂)₂]⁺ | 252.1 | Loss of CO₂ |

| 160.0 | [Mg(C₇H₆NO₂)]⁺ | 136.0 | [C₇H₆NO₂]⁺ (Loss of Mg) |

| 136.0 | [C₇H₆NO₂]⁺ | 92.1 | Loss of CO₂ |

Thermal Behavior and Decomposition Mechanisms

Evolved Gas Analysis (EGA) / Thermogravimetry-Fourier Transform Infrared (TG-FTIR) Spectroscopy

Evolved Gas Analysis (EGA) is a method used to identify the gaseous products released from a sample during heating. measurlabs.comwikipedia.org When TGA is coupled with Fourier Transform Infrared (FTIR) spectroscopy, it allows for the real-time identification of the chemical composition of the evolved gases as decomposition occurs. wikipedia.org

The EGA data for magnesium 4-aminobenzoate (B8803810) confirms the nature of the volatile products released during its thermal breakdown. The analysis identifies specific gases at different stages of decomposition, providing a clearer picture of the reaction mechanism. researchgate.net

The primary gaseous products identified are:

Water (H₂O): Released during the initial dehydration stage. researchgate.net

Aniline (C₆H₅NH₂): Formed from the decomposition of the 4-aminobenzoate ligand. researchgate.net

Carbon Monoxide (CO): A product of the fragmentation of the carboxylate group. researchgate.net

Carbon Dioxide (CO₂): Another product resulting from the decarboxylation of the aminobenzoate ligand. researchgate.net

Table 3: Gaseous Products from the Decomposition of Magnesium 4-aminobenzoate

| Evolved Gas | Chemical Formula |

|---|---|

| Water | H₂O |

| Aniline | C₆H₅NH₂ |

| Carbon Monoxide | CO |

Data sourced from studies on p-aminobenzoate complexes. researchgate.net

Proposed Thermal Decomposition Mechanisms

Due to a lack of specific experimental studies on the thermal decomposition of this compound, a definitive mechanism cannot be detailed. However, based on the known thermal behavior of related compounds, including metal carboxylates, aminobenzoic acids, and specifically magnesium salts of other carboxylic acids, a plausible decomposition pathway can be proposed. This proposed mechanism is a synthesis of established decomposition patterns for compounds with similar functional groups.

The thermal decomposition of this compound likely proceeds through a multi-step process, initiated by the loss of any hydrated water molecules, followed by the decomposition of the anhydrous salt. The decomposition of the organic 4-aminobenzoate ligand is expected to be the central feature of the process, ultimately leading to the formation of a stable inorganic residue, magnesium oxide.

The key stages of the proposed decomposition are likely to involve:

Dehydration: If the salt is in a hydrated form, the initial step upon heating would be the endothermic loss of water molecules.

Decomposition of the Aminobenzoate Ligand: This is expected to be the most complex stage, involving the breakdown of the organic part of the salt. This process can occur through several potential pathways, including decarboxylation and the breakdown of the aromatic ring and amino group.

Formation of Intermediates: The decomposition of the organic ligand may lead to the formation of intermediate magnesium compounds, such as magnesium carbonate.

Formation of the Final Residue: At higher temperatures, any intermediate compounds would further decompose to yield the final, thermally stable product, magnesium oxide (MgO).

A critical aspect of the decomposition of the 4-aminobenzoate ligand is the cleavage of the carboxylate group from the aromatic ring, a process known as decarboxylation. This is a common thermal degradation pathway for carboxylic acids and their salts. The presence of the amino group on the benzene (B151609) ring will also influence the decomposition, potentially leading to the formation of various nitrogen-containing organic fragments and gases.

Based on studies of similar compounds, the decomposition can be summarized in the following table, outlining the probable steps, temperature ranges, and resulting products. It is important to note that these are proposed stages and the actual process may be more complex.

Proposed Stages of Thermal Decomposition of this compound

| Stage | Proposed Process | Probable Temperature Range (°C) | Gaseous Products | Solid Residue |

|---|---|---|---|---|

| I | Dehydration | 50 - 200 | H₂O | Anhydrous this compound |

| II | Initial Decomposition (Decarboxylation) | 200 - 400 | CO₂ and various organic fragments | Intermediate magnesium compounds |

| III | Decomposition of Intermediates | 400 - 600 | CO, CO₂, and other gases | Magnesium Oxide (MgO) |

The decomposition of the organic component is likely to generate a complex mixture of volatile products. The nature of these products will depend on the specific reaction conditions, such as the heating rate and the atmosphere in which the decomposition is carried out. The final solid residue, magnesium oxide, is a very stable inorganic compound, which is a common end-product for the thermal decomposition of magnesium salts of organic acids.

Theoretical and Computational Studies of Magnesium 4 Aminobenzoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to organic and inorganic compounds to predict a range of properties with high accuracy.

DFT has been successfully used to relax the crystal structures of related materials, such as magnesium alanate, where calculations at the Generalized Gradient Approximation (GGA) level provided structural details that compared favorably with experimental X-ray and neutron diffraction data. aps.org Similarly, studies on different polymorphs of aminobenzoic acid have utilized DFT to understand their relative stabilities. nih.gov The optimization process yields critical data on bond lengths, bond angles, and torsion angles, which are essential for understanding the compound's structure and reactivity.

Table 1: Example of DFT-Calculated Structural Parameters for a Related Molecule (ethyl-4-aminobenzoate oxalate (B1200264) monohydrate) Data sourced from a study using the B3LYP/6–311++G(d,p) basis set. asianpubs.org

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C1-C2 | 1.396 |

| Bond Length | C7-O1 | 1.213 |

| Bond Length | C4-N1 | 1.385 |

| Bond Angle | C1-C6-C5 | 120.4° |

| Bond Angle | O1-C7-O2 | 124.9° |

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and intensities can be determined. These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions. Studies on ethyl 4-aminobenzoate (B8803810) have demonstrated the use of DFT (specifically, the B3LYP method with a 6-311++G(d,p) basis set) to evaluate fundamental vibrational wavenumbers and intensities, aiding in the complete vibrational assignment of the molecule. researchgate.net For magnesium-containing systems, DFT has been used to analyze the IR and Raman spectra of compounds like magnesium rubidium arsenate hexahydrate, helping to assign bands related to Mg-O vibrations. mjcce.org.mk

In addition to vibrational spectroscopy, DFT is used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Projector Augmented Wave (GIPAW) method, a DFT-based approach, is particularly successful for calculating NMR parameters in solid-state, periodic systems. aps.orgresearchgate.net This technique has been employed to create a correlation between predicted NMR chemical shielding and experimental chemical shifts for a range of hydrated magnesium-based minerals, including magnesium hydroxides and chlorides. nih.govresearchgate.net Such an approach would be highly applicable to characterizing the solid-state structure of Magnesium 4-aminobenzoate by predicting the ¹H and ¹³C NMR chemical shifts for comparison with experimental data. rsc.org

Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Ethyl 4-aminobenzoate Theoretical calculations performed using DFT (B3LYP/6-311++G(d,p)). researchgate.net

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| NH₂ asymmetric stretching | 3476 | 3478 | 3481 |

| NH₂ symmetric stretching | 3370 | 3374 | 3375 |

| C=O stretching | 1680 | 1680 | 1688 |

| NH₂ scissoring | 1628 | 1630 | 1629 |

| Ring C-C stretching | 1604 | 1606 | 1605 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

DFT calculations are widely used to determine the energies of these orbitals and analyze the electronic structure. For a system like this compound, DFT could reveal how coordination with the magnesium ion affects the electronic properties of the 4-aminobenzoate ligand. nih.gov For instance, analysis of m-aminobenzoic acid under pressure using DFT showed significant changes in the band gap, indicating transitions between semiconductor and metallic phases. worldscientific.com Such calculations provide insights into charge transfer within the molecule and are essential for designing materials with specific electronic or optical properties. asianpubs.org The HOMO-LUMO gap can be severely underpredicted by standard DFT functionals, but methods like G0W0 can provide more accurate values. dtu.dk

Table 3: Example of Calculated Electronic Properties for Ethyl-4-aminobenzoate Oxalate Monohydrate Calculated using DFT (B3LYP/6–311++G(d,p)). asianpubs.org

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.13 |

| LUMO Energy | -1.54 |

| Energy Gap (LUMO-HOMO) | 4.59 |

Molecular Dynamics (MD) Simulations for Magnesium Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials.

For magnesium-containing systems, MD simulations are crucial for understanding the behavior of the Mg²⁺ ion in different environments, such as in aqueous solutions or interacting with biological macromolecules. acs.org Ab initio MD studies have been used to investigate the interaction between carboxylate anions and divalent metal ions, including Mg²⁺, in water. nih.gov These simulations revealed that the magnesium ion interacts most strongly with the carboxylate group compared to other alkaline earth metals like calcium and strontium. nih.gov

Furthermore, MD simulations are essential for studying the adsorption of proteins onto the surface of biodegradable magnesium alloys, providing atomic-level details of the interactions that influence biocompatibility. arxiv.org In the context of this compound, MD simulations could be used to study its solvation, its interaction with other molecules, and its dynamic behavior in solution or at interfaces, which is critical for applications in materials science and biochemistry.

Quantitative Structure-Property Relationship (QSPR) Modeling in Magnesium Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. nih.govnih.gov By developing mathematical models based on a set of known compounds (a training set), QSPR can predict the properties of new, untested molecules.

In the field of magnesium materials, QSPR has been applied to explore the vast chemical space of small organic molecules that act as dissolution modulators for magnesium. latrobe.edu.auscite.airesearchgate.net These models use molecular descriptors (numerical representations of chemical information) to predict the performance of compounds in controlling the degradation rate of magnesium. This approach accelerates the discovery of effective modulators from large chemical databases without the need for extensive experimental screening. latrobe.edu.auresearchgate.net A similar QSPR methodology could be developed for a series of magnesium carboxylates, including this compound, to predict properties such as solubility, stability, or inhibitory effects.

Machine Learning Approaches for Predicting Material Properties

Machine learning (ML), a branch of artificial intelligence, is rapidly emerging as a powerful tool in materials science for designing and discovering novel materials. mdpi.comtandfonline.com ML algorithms can learn from large datasets of existing materials to predict the properties of new compositions, significantly speeding up the research and development process. indiaai.gov.inresearchgate.net

For magnesium-based systems, ML techniques have been successfully employed to predict the mechanical properties of magnesium matrix composites and alloys. mdpi.compreprints.org Various regression models, such as decision tree, random forest, and XGBoost regression, have been used to forecast properties like yield strength based on input parameters like composition and processing conditions. mdpi.compreprints.org Feature importance analysis from these models can also identify the most influential factors affecting the material's properties. mdpi.com Furthermore, ML models are being developed to predict the plastic anisotropic properties of wrought Mg alloys, which is vital for material design in aerospace and automotive applications. indiaai.gov.in The application of ML could be extended to predict various properties of magnesium coordination compounds like this compound, including their stability, electronic structure, or performance in specific applications, based on their structural features. latrobe.edu.au

Reactivity and Electrochemical Properties

Electrochemical Characterization

There is no specific information available in the reviewed literature regarding the electrochemical characterization of Magnesium 4-aminobenzoate (B8803810), including data from techniques such as cyclic voltammetry to determine its reaction kinetics.

Studies on the related compound, 4-aminobenzoic acid, show that it is electrochemically active and can be electropolymerized. For instance, cyclic voltammetry of 4-aminobenzoic acid reveals a weakly-defined reversible redox pair and an oxidation peak, with potentials that shift depending on the pH, indicating proton participation in the electrochemical reaction. However, these findings apply to the acid form and cannot be directly extrapolated to its magnesium salt.

Research on magnesium electrochemistry is extensive but centers on the deposition, stripping, and corrosion of magnesium metal, particularly for battery anode applications. This body of work investigates the behavior of the Mg/Mg²⁺ redox couple and the formation of passivation layers, which is distinct from the electrochemical properties of a magnesium salt compound in solution.

Advanced Materials Applications and Research Prospects

Hydratable Magnesium Carboxylate (HMC) as a Binder in Refractory Materials

Hydratable magnesium carboxylates (HMCs), a class of compounds to which magnesium 4-aminobenzoate (B8803810) belongs, are being investigated as potential binders for refractory castables. These materials are crucial in high-temperature industrial processes, and the development of effective binders is essential for their performance.

When mixed with water, HMCs can dissolve and hydrate (B1144303) to generate highly crystalline hydration products. These products form a three-dimensional network structure within the castable material. This network is responsible for developing a high green mechanical strength, which is the strength of the material before it is fired.

The formation of the three-dimensional network of hydration products enhances the mechanical strength of refractory castables at ambient temperatures. Studies have shown that HMC-bonded castables can achieve mechanical strengths similar to those bonded with calcium aluminate cement after being dried at 110°C. However, a significant challenge with HMC binders is their poor mechanical properties at intermediate temperatures (300°C to 1100°C) due to the decomposition of the hydrated compounds.

The thermal decomposition of HMC hydrates can have a beneficial effect on the permeability of the castable. As the hydrates decompose, they release gases such as water vapor, CO2, C2H4, CO, and CH4. This process creates a network of permeable pores within the material. A high level of gas permeability is advantageous as it can effectively reduce the risk of explosive spalling, a phenomenon where moisture trapped within the refractory material turns to steam at high temperatures, causing the material to break apart violently. Research has shown that the degasification temperatures for HMC hydrates are lower than those for calcium aluminate cement hydrates, which can contribute to a more controlled release of pressure.

Role in Modulating Magnesium Degradation Behavior for Material Science

The rapid degradation of magnesium and its alloys in physiological environments is a major challenge for their use as biodegradable implant materials. Surface modifications and coatings are key strategies to control this degradation. While direct studies on magnesium 4-aminobenzoate are limited, related compounds suggest its potential in this area. A patent has indicated that compounds containing a carboxyl group, including aminobenzoates, can act as corrosion inhibitors for magnesium and its alloys. google.com The proposed mechanism involves the complexing of noble impurities like iron, nickel, and copper, which can accelerate corrosion. google.com Therefore, incorporating this compound into protective coatings could potentially modulate the degradation rate of magnesium-based materials.

Potential in Selective Ion Adsorption within Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials with high potential for applications in gas storage, separation, and catalysis. MOFs constructed from light main group metals like magnesium are of particular interest due to their potential for reduced density. usf.edu The functionalization of MOFs with amino groups has been shown to enhance selective adsorption capabilities, for instance, in the capture of CO2. eeer.org

While a MOF constructed specifically from magnesium and 4-aminobenzoate has not been extensively detailed in the reviewed literature, the components suggest a strong potential for selective ion adsorption. The amino group on the benzoate (B1203000) linker could provide active sites for selective binding of specific ions. Research on magnesium-based MOFs has demonstrated their ability for selective gas adsorption, and it is plausible that a this compound MOF could be designed to exhibit selective adsorption of metal ions or other charged species from solutions. researchgate.netrsc.orgresearchgate.net

Applications as Reagents in Organic Synthesis

This compound is recognized as a chemical compound used as a reaction component or reagent in organic synthesis. biosynth.com While specific, detailed applications in the scientific literature are not abundant, its role can be inferred from the general reactivity of magnesium carboxylates and the functional groups present in the 4-aminobenzoate ligand.

Magnesium carboxylates can serve as important intermediates in reactions such as the Grignard reaction, where they act as nucleophiles. fiveable.me Furthermore, magnesium and its compounds are known to catalyze various organic transformations. alfachemic.com For example, magnesium can promote the reductive carboxylation of certain organic molecules. organic-chemistry.orgacs.org The presence of both a carboxylate group and an amino group on the aromatic ring of this compound provides two distinct functional sites. This dual functionality could be exploited in the synthesis of more complex molecules, potentially acting as a building block or a catalyst in reactions such as esterifications, amidations, or cross-coupling reactions.

Comparative Studies with Analogous Magnesium and Metal Carboxylate Complexes

Comparison with Isomeric Aminobenzoates (2- and 3-aminobenzoates)

The position of the amino group on the benzoate (B1203000) ligand significantly influences the structure and stability of the resulting magnesium complexes. While magnesium 4-aminobenzoate (B8803810) has been studied, its isomers, magnesium 2-aminobenzoate (B8764639) (magnesium anthranilate) and magnesium 3-aminobenzoate, provide valuable points of comparison.

Research indicates that magnesium 4-aminobenzoate is more stable than its 2-aminobenzoate counterpart. The hydrated form of magnesium 2-aminobenzoate is relatively unstable and tends to lose water molecules, leading to an irreversible change. This difference in stability is attributed to the geometric disposition of the amino group relative to the carboxylate group. In the 4-aminobenzoate isomer, the amino group is in a para position, allowing for extensive intermolecular hydrogen bonding. This network of hydrogen bonds, involving the magnesium-bound water molecules, the carboxylate and amino groups of the anion, and any lattice water, creates a more stable structure. In contrast, the ortho position of the amino group in the 2-aminobenzoate may lead to weaker or different hydrogen bonding interactions, resulting in lower stability.

Structurally, many hydrated magnesium carboxylate complexes feature a hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where the carboxylate anions are not directly coordinated to the metal center but are located in the outer coordination sphere. mdpi.com The crystal structure of hydrated this compound has been described as consisting of these [Mg(H₂O)₆]²⁺ cations with the 4-aminobenzoate anions held in the lattice through secondary interactions, primarily strong hydrogen bonds. unifr.ch For magnesium 2-aminobenzoate (anthranilate), the complex is also known to form an octahydrate where the interactions between the anthranilate and magnesium are via outer-sphere coordination, mediated by an extensive hydrogen bond network. northeastern.edu The complex maintains a hexaaquo magnesium core. northeastern.edu The key distinction lies in the robustness of this hydrogen-bonding network, which appears to be more stabilizing in the 4-aminobenzoate isomer.

| Compound | Isomer | Coordination Feature | Relative Stability |

| Magnesium 2-aminobenzoate | ortho | Outer-sphere coordination with a [Mg(H₂O)₆]²⁺ core. northeastern.edu | Less stable, tends to lose water. unifr.ch |

| Magnesium 3-aminobenzoate | meta | Data not readily available. | Data not readily available. |

| This compound | para | Outer-sphere coordination with a [Mg(H₂O)₆]²⁺ core, stabilized by extensive hydrogen bonding. unifr.ch | More stable than the 2-isomer. unifr.ch |

Structural and Thermal Comparisons with Other Alkaline Earth Metal 4-Aminobenzoates (Ca, Sr, Ba)

Comparing this compound with its congeners in Group 2 of the periodic table—calcium, strontium, and barium—reveals systematic trends related to the increasing ionic radius and decreasing charge density of the metal cation.

A general trend observed in alkaline earth metal carboxylates is that the larger cations (Ca²⁺, Sr²⁺, Ba²⁺) are more likely to exhibit direct coordination with the carboxylate ligand, in contrast to magnesium, which often forms the hydrated [Mg(H₂O)₆]²⁺ complex with outer-sphere anions. intlmag.org This is exemplified in a study of 4-nitrobenzoate (B1230335) complexes, where the magnesium salt consists of an octahedral [Mg(H₂O)₆]²⁺ dication with uncoordinated 4-nitrobenzoate anions. In contrast, the calcium analogue is an octa-coordinated polymer with direct bonding between the calcium ion and the carboxylate ligands. intlmag.org This suggests a similar trend can be expected for the 4-aminobenzoates. The smaller size and higher charge density of Mg²⁺ lead to a stronger hydration enthalpy, favoring the formation of the stable hexaaqua complex. The larger alkaline earth metals, with their lower charge density, can more readily accommodate direct bonding with the carboxylate and other coordinating groups.

The thermal stability of salts of alkaline earth metals with large anions, such as carbonates and nitrates, generally increases down the group. britannica.comresearchgate.netnih.govebi.ac.uk This trend is explained by the decreasing polarizing power of the cation as its size increases. The smaller Mg²⁺ ion polarizes the electron cloud of the large carboxylate anion to a greater extent, weakening the C-C and C-O bonds within the anion and thus lowering the decomposition temperature. The larger Ca²⁺, Sr²⁺, and Ba²⁺ ions have a weaker polarizing effect, resulting in a more stable metal-carboxylate bond and requiring higher temperatures for decomposition. Therefore, the thermal stability of the 4-aminobenzoate salts is expected to increase in the order: Mg < Ca < Sr < Ba.

| Metal Ion | Ionic Radius (pm, CN=6) | Expected Coordination with 4-aminobenzoate | Expected Relative Thermal Stability |

| Mg²⁺ | 72 | Predominantly outer-sphere via [Mg(H₂O)₆]²⁺ | Least stable |

| Ca²⁺ | 100 | Direct coordination, likely polymeric | More stable than Mg complex |

| Sr²⁺ | 118 | Direct coordination, likely polymeric | More stable than Ca complex |

| Ba²⁺ | 135 | Direct coordination, likely polymeric | Most stable |

General Trends in Magnesium Carboxylate Coordination Chemistry

The coordination chemistry of magnesium is distinct within the alkaline earth metals and is largely governed by its small ionic radius (approximately 72 pm) and high charge density. These characteristics lead to several general trends when magnesium binds to carboxylate ligands.

A predominant feature of magnesium coordination chemistry in aqueous or protic environments is the formation of the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺. mdpi.com This octahedral complex is exceptionally stable due to the strong interaction between the hard acid Mg²⁺ and the hard oxygen donor of water molecules. Consequently, in many crystalline structures of magnesium carboxylates, including those with aminobenzoates, the carboxylate ligand does not directly coordinate to the magnesium ion. Instead, it resides in the second coordination sphere, acting as a counter-ion and participating in an extensive network of hydrogen bonds with the coordinated water molecules. mdpi.comnortheastern.edu

While outer-sphere coordination is common, direct inner-sphere coordination of carboxylate ligands to magnesium does occur, particularly when conditions are less aqueous or when the ligand has multiple donor sites that favor chelation. Magnesium typically exhibits a coordination number of six, adopting a regular or slightly distorted octahedral geometry. nih.gov

The nature of the carboxylate ligand itself can influence the final structure. For instance, the length of the carbon chain in aliphatic carboxylates can affect the self-organization of the supramolecular system by altering the hydrogen bonding network. mdpi.com In the case of aromatic carboxylates like aminobenzoates, the substituents on the aromatic ring play a crucial role in directing the crystal packing through hydrogen bonds and other non-covalent interactions.

Future Research Directions

Exploration of Novel Synthetic Methodologies

The primary route for synthesizing metal aminobenzoates often involves conventional solution-based precipitation or refluxing techniques. mdpi.com Future research should prioritize the development of more efficient, sustainable, and controllable synthetic methodologies. Exploring alternative synthesis routes could lead to the production of Magnesium 4-aminobenzoate (B8803810) with tailored particle sizes, morphologies, and purities, which are critical for advanced applications.

Promising areas for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve product yields by enabling rapid and uniform heating. It has been successfully employed for other complex organic moieties and could offer a more energy-efficient route to producing Magnesium 4-aminobenzoate. mdpi.com

Sonochemical Methods: Utilizing high-intensity ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can drive chemical reactions and lead to the formation of unique nanostructured materials that are inaccessible through conventional methods.

Green Synthesis Approaches: Developing synthesis protocols that use environmentally benign solvents (like water or ethanol), lower temperatures, and minimize waste is crucial. researchgate.net Research into solid-state synthesis or mechanochemical methods, which involve grinding reactants together, could provide solvent-free alternatives.

| Methodology | Potential Advantages | Key Research Parameters to Investigate |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, improved purity, energy efficiency. | Power/temperature profiles, reaction time, solvent choice, precursor concentration. |

| Sonochemical Synthesis | Access to nanostructured materials, enhanced reaction rates, potential for novel phases. | Ultrasound frequency and power, temperature, solvent viscosity. |

| Mechanochemical Synthesis | Solvent-free, low energy consumption, high yields, simple procedure. | Milling frequency, time, ball-to-powder ratio, use of liquid-assisted grinding. |

| Hydrothermal/Solvothermal Synthesis | High crystallinity, control over morphology, potential for single-crystal growth. | Temperature, pressure, reaction duration, solvent system, pH. |

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A thorough understanding of the relationship between the atomic-level structure of this compound and its macroscopic properties is essential for designing new applications. While basic characterization may have been performed, a deeper dive using state-of-the-art analytical techniques is a critical future step.

Key areas for advanced characterization include:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals would allow for the definitive determination of its crystal structure, including precise bond lengths, angles, and coordination environment of the magnesium ion. This is the gold standard for understanding the solid-state structure. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR): This technique can provide detailed information about the local chemical environment of atoms (¹³C, ¹⁵N, ¹H, ²⁵Mg) within the crystal lattice, offering insights that are complementary to diffraction methods.

Thermal Analysis (TGA/DSC): Advanced thermal analysis can precisely determine the compound's thermal stability, decomposition pathways, and identify potential phase transitions. This is crucial for defining the operational limits of any material derived from it.

Spectroscopic Ellipsometry: For thin-film applications, this technique could be used to determine optical properties, such as refractive index and extinction coefficient, with high precision.

Expansion of Computational Modeling to Predict and Design New Materials

Computational materials science offers powerful tools to predict material properties and guide experimental work, saving significant time and resources. Applying these models to this compound could accelerate its development. researchgate.nettue.nl

Future computational research should focus on:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, bonding characteristics, and vibrational frequencies (IR/Raman spectra) of the compound. Furthermore, it can be used to calculate properties like the band gap, which is crucial for electronic and optical applications.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the material over time, providing insights into its structural dynamics, thermal stability, and interactions with solvents or other molecules. desy.de This would be particularly valuable for understanding its degradation behavior in different environments. nih.gov

Crystal Structure Prediction: Employing advanced algorithms to predict possible polymorphs (different crystal structures of the same compound) could uncover new phases with potentially enhanced properties.

| Modeling Technique | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic band structure, optical properties, vibrational modes, bond energies. | Guiding synthesis of materials with specific electronic or optical properties. |

| Molecular Dynamics (MD) | Thermal stability, diffusion coefficients, interaction with solvents, mechanical properties. | Predicting material behavior in real-world conditions, e.g., in composites or solutions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds (ionic, covalent), charge distribution. | Providing a fundamental understanding of the coordination and bonding within the material. |

| Crystal Structure Prediction | Identification of stable and metastable polymorphs. | Discovering new crystalline forms with potentially superior properties (e.g., solubility, stability). |

Investigation of Synergistic Effects with Other Components in Composite Materials

The incorporation of functional materials into larger matrices to create composites is a well-established strategy for developing materials with enhanced performance. This compound could serve as a functional component in magnesium-based composites. researchgate.net Research in this area should investigate the synergistic effects that arise from combining this compound with other materials.

Potential avenues for exploration include:

Magnesium Matrix Composites: Dispersing particles of this compound into magnesium alloys could potentially improve properties such as biocompatibility or corrosion resistance. nih.govipme.ru The amino and carboxylate groups could offer unique interfacial chemistry compared to traditional ceramic reinforcements. nih.gov A key research challenge would be to characterize the interface between the filler and the metal matrix to understand adhesion and load transfer.

Polymer Composites: Incorporating this compound as a filler in biodegradable polymers could create composite materials for biomedical applications. The compound could act as a pH buffer during polymer degradation or contribute to the mechanical integrity of the composite.

Hybrid Materials: Creating hybrid materials by combining this compound with other functional components, such as bioactive glass or other metal-organic frameworks, could lead to multifunctional materials with a tailored combination of properties. nih.gov

The study of these synergistic effects will require multiscale characterization, from the atomic level at the interface to the macroscopic level of mechanical and chemical performance testing. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.